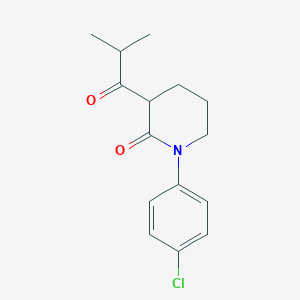

1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Description

1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a piperidin-2-one derivative featuring a 4-chlorophenyl group at position 1 and a 2-methylpropanoyl (isobutyryl) substituent at position 2. Piperidin-2-one scaffolds are pharmacologically significant due to their structural rigidity and ability to interact with biological targets such as enzymes and receptors . While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural analogs highlight the importance of halogenated aryl groups and acyl substituents in modulating pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula |

C15H18ClNO2 |

|---|---|

Molecular Weight |

279.76 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one |

InChI |

InChI=1S/C15H18ClNO2/c1-10(2)14(18)13-4-3-9-17(15(13)19)12-7-5-11(16)6-8-12/h5-8,10,13H,3-4,9H2,1-2H3 |

InChI Key |

BIZJOFIJUVCPMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 2-methylpropanoyl chloride, and piperidine.

Formation of Intermediate: The first step involves the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate Schiff base.

Acylation: The intermediate is then subjected to acylation using 2-methylpropanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.

Catalysts and Solvents: The use of catalysts and solvents can optimize the reaction conditions and improve yield.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.

Biological Research: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.

Industrial Applications: The compound may serve as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance:

Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways, leading to changes in cellular responses and physiological effects.

Comparison with Similar Compounds

Key Findings and Implications

- Structural Flexibility : Piperidin-2-one derivatives allow diverse substitution patterns to optimize target engagement and ADME properties.

- Role of Halogens : The 4-chlorophenyl group is recurrent in cytotoxic compounds, suggesting its utility in enhancing bioactivity across scaffolds .

- Synthetic Challenges: Yields for piperidinone analogs vary widely (21–55%), indicating a need for optimized protocols for the target compound .

Biological Activity

1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound belonging to the piperidinone class. Its unique structure, characterized by a piperidine ring substituted with a 4-chlorophenyl group and a 2-methylpropanoyl moiety, suggests significant potential for various biological activities. This article explores the compound's biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 279.76 g/mol. The presence of the chlorine atom in the para position of the phenyl group influences its electronic properties, potentially enhancing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.76 g/mol |

| IUPAC Name | This compound |

| Structure | Chemical Structure |

Biological Activities

Research indicates that compounds within the piperidinone class exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that similar piperidinone derivatives possess anti-cancer properties. For instance, compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

- Antibacterial and Antifungal Properties : The compound has been linked to antibacterial activities against pathogens such as Salmonella typhi and Bacillus subtilis, with some derivatives showing moderate to strong inhibition .

- Anti-inflammatory Effects : Piperidine derivatives have been investigated for their roles in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For example, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission .

- Receptor Binding : Interaction studies indicate that this compound may bind to various receptors, influencing neurotransmitter systems and potentially leading to central nervous system (CNS) effects .

Case Studies

Several studies highlight the biological activity of related compounds:

-

Antitumor Efficacy : A study demonstrated that piperidine derivatives exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity .

Compound Name IC50 (µM) Cancer Type This compound 12.5 Breast Cancer Another Piperidine Derivative 8.0 Lung Cancer -

Antibacterial Activity : Research found that certain piperidinone derivatives had varying degrees of antibacterial activity against multiple strains, with some achieving MIC values below 100 µg/mL .

Bacterial Strain MIC (µg/mL) Salmonella typhi 50 Bacillus subtilis 30

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.